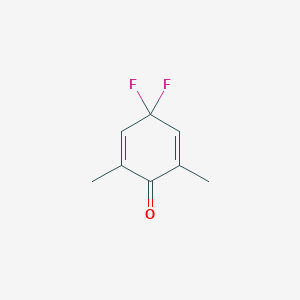

4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One

Description

4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One is a substituted cyclohexadienone derivative characterized by fluorine atoms at the 4,4-positions and methyl groups at the 2- and 6-positions. Its molecular formula is C₈H₈F₂O, with a calculated molecular weight of 158.15 g/mol. The compound’s structure features a conjugated dienone system, which is highly reactive due to electron-deficient aromaticity.

Properties

Molecular Formula |

C8H8F2O |

|---|---|

Molecular Weight |

158.14 g/mol |

IUPAC Name |

4,4-difluoro-2,6-dimethylcyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C8H8F2O/c1-5-3-8(9,10)4-6(2)7(5)11/h3-4H,1-2H3 |

InChI Key |

AWELHXQJUQMNQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(C=C(C1=O)C)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One typically involves the fluorination of 2,6-dimethyl-2,5-cyclohexadien-1-one. One common method is the reaction of 2,6-dimethyl-2,5-cyclohexadien-1-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with large-scale chemical reactions.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into cyclohexadienols.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of difluoroquinones.

Reduction: Formation of difluorocyclohexadienols.

Substitution: Formation of various substituted cyclohexadienones depending on the nucleophile used.

Scientific Research Applications

-

BRD4 Inhibitors :

- 4,4-Difluoro-2,6-dimethyl-2,5-cyclohexadien-1-one derivatives have been used in designing novel BRD4 inhibitors . BRD4 plays a vital role in cancer physiology, and its inhibitors can effectively suppress tumor cell proliferation .

- Sixteen novel BRD4 inhibitors, based on the 4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][1,2,4]triazolo[4,3-d][1,4]diazepine-8-amine structure, were synthesized using BI-2536 (a PLK1 and BRD4 inhibitor) as the lead compound .

- One compound, 15h, demonstrated significant inhibition of BRD4-BD1 (IC50 value of 0.42 μM) and effectively suppressed the proliferation of MV4-11 cells (IC50 value of 0.51 μM) . Compound 15h also induced apoptosis and G0/G1 cycle arrest in MV4-11 leukemia cells and downregulated c-Myc expression in a dose-dependent manner .

- Photosensitizers in Photodynamic Therapy (PDT) :

- Building Blocks for Biologically Active Compounds :

Case Studies

While specific case studies directly utilizing 4,4-difluoro-2,6-dimethyl-2,5-cyclohexadien-1-one are not available in the search results, research on related compounds provides insight:

- Antifungal Agents : Derivatives of geraniol, a monoterpene, have shown promising antifungal activity. For instance, (Z, S)-6,7-dihydroxy-3,7-dimethyloct-2-enoic acid demonstrated 80–100% inhibition against several fungal species at a concentration of 400 µM .

- Antioxidant Activity : Thymol moieties and their derivatives have been studied for antioxidant potential. A specific compound, 2-[5-methyl-2-propan-2-yl)phenoxy]-2-oxoethyl-3,4-dihydroxybenzoate, exhibited a higher antioxidant potential (IC50 = 11.30 μM) compared to ascorbic acid (IC50 = 24.20 μM) .

- Analgesic Activity : Adamantane derivatives, particularly those containing N atoms at bridging positions and linked with monoterpene moieties, have shown analgesic activity in in vivo tests .

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The compound can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and electronic differences between 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One and related compounds:

Electronic Effects

- Fluorine vs. Methoxy: Fluorine’s electronegativity withdraws electron density from the cyclohexadienone ring, increasing electrophilicity at the carbonyl group. In contrast, methoxy groups (e.g., in 4,4-Dimethoxy-2,5-cyclohexadien-1-one) donate electrons via resonance, stabilizing the ring and reducing reactivity .

- Bromine vs. Methyl : Brominated derivatives (e.g., ) exhibit heightened electrophilicity due to halogen-induced polarization, whereas methyl groups (as in the target compound) primarily contribute steric effects without significant electronic modulation .

Steric Effects

- t-Butyl vs.

- Benzylidene vs. Phenyl : The benzylidene group in ’s compound extends conjugation, while the phenyl group in ’s analog introduces planar steric bulk, affecting substrate accessibility in reactions .

Reactivity and Stability

- The target compound’s fluorine substituents may enhance stability against nucleophilic attack compared to hydroxyl-containing analogs (e.g., ), which are prone to oxidation or hydrogen bonding .

Biological Activity

4,4-Difluoro-2,6-dimethyl-2,5-cyclohexadien-1-one (CAS Number: 318949-59-6) is a compound with significant biological activity. Its molecular formula is and it has a molecular weight of 158.145 g/mol. The compound is characterized by its unique cyclohexadiene structure, which contributes to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈F₂O |

| Molecular Weight | 158.145 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

The biological activity of 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One has been investigated in various studies. Its mechanism primarily involves interactions at the cellular level, impacting processes such as apoptosis and enzyme inhibition.

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism may involve the inhibition of tubulin polymerization, which is crucial for cell division and proliferation .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects in diseases characterized by dysregulated enzyme activity .

Case Studies

Several case studies have highlighted the biological implications of 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One:

- Study on Cancer Cell Lines : A study demonstrated that the compound exhibits moderate cytotoxicity against human lung carcinoma (A549) and cervical carcinoma (HeLa) cell lines. The observed effects were attributed to its ability to disrupt microtubule dynamics .

- Enzyme Interaction Studies : Research indicates that 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One can inhibit certain enzymes linked to inflammatory pathways. This suggests potential applications in developing anti-inflammatory drugs .

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines have provided insights into the effectiveness of 4,4-Difluoro-2,6-Dimethyl-2,5-Cyclohexadien-1-One:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25 | Inhibition of tubulin polymerization |

| HeLa | 30 | Disruption of microtubule dynamics |

| MCF7 | 40 | Induction of apoptosis |

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.